molecular formula C11H13F3N2O B7867484 4-amino-N-propyl-3-(trifluoromethyl)benzamide

4-amino-N-propyl-3-(trifluoromethyl)benzamide

Cat. No. B7867484
M. Wt: 246.23 g/mol
InChI Key: WCXCMRNOVFVZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-propyl-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C11H13F3N2O and its molecular weight is 246.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-N-propyl-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-propyl-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 4-amino-N-propyl-3-(trifluoromethyl)benzamide can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.

Starting Materials
4-nitrobenzoic acid, propylamine, trifluoroacetic anhydride, sodium borohydride, hydrochloric acid, sodium hydroxide, acetic acid, ethanol, diethyl ether, wate

Reaction
Step 1: Reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using sodium borohydride in ethanol, Step 2: Protection of the amine group in 4-aminobenzoic acid with trifluoroacetic anhydride to form 4-trifluoroacetylamino benzoic acid, Step 3: Reaction of 4-trifluoroacetylamino benzoic acid with propylamine in the presence of hydrochloric acid to form 4-trifluoroacetylamino-N-propyl benzoic acid, Step 4: Removal of the trifluoroacetyl protecting group using sodium hydroxide in water to form 4-amino-N-propylbenzoic acid, Step 5: Reaction of 4-amino-N-propylbenzoic acid with acetic anhydride in the presence of hydrochloric acid to form 4-acetamido-N-propylbenzoic acid, Step 6: Reaction of 4-acetamido-N-propylbenzoic acid with trifluoroacetic anhydride in the presence of hydrochloric acid to form 4-acetamido-N-propyl-3-(trifluoromethyl)benzoic acid, Step 7: Removal of the acetamido protecting group using sodium hydroxide in water to form 4-amino-N-propyl-3-(trifluoromethyl)benzoic acid, Step 8: Conversion of 4-amino-N-propyl-3-(trifluoromethyl)benzoic acid to 4-amino-N-propyl-3-(trifluoromethyl)benzamide using acetic anhydride in the presence of hydrochloric acid

properties

IUPAC Name

4-amino-N-propyl-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c1-2-5-16-10(17)7-3-4-9(15)8(6-7)11(12,13)14/h3-4,6H,2,5,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXCMRNOVFVZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-propyl-3-(trifluoromethyl)benzamide

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